(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate
Description
(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate is a chiral ester-oxalate salt characterized by its stereochemistry at the 2nd and 3rd carbon positions. The compound features a benzyl-protected amino group at C2 and a benzyloxy moiety at C3, with an oxalate counterion enhancing its crystallinity and stability.
Key properties include:
- Molecular formula: Likely C₁₈H₁₉NO₇ (based on stereoisomer data) .
- Stereochemical significance: The (2R,3S) configuration distinguishes it from enantiomers like (2S,3R)-benzyl 2-amino-3-hydroxybutanoate oxalate, which may exhibit divergent biological activity or solubility .
Properties
IUPAC Name |
benzyl (2R,3S)-2-amino-3-phenylmethoxybutanoate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.C2H2O4/c1-14(21-12-15-8-4-2-5-9-15)17(19)18(20)22-13-16-10-6-3-7-11-16;3-1(4)2(5)6/h2-11,14,17H,12-13,19H2,1H3;(H,3,4)(H,5,6)/t14-,17+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAVXHHGVJCFKI-SQQLFYIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Stage Synthesis from (2R,3S)-3-Phenylisoserine Derivatives
The most widely documented approach involves modifying (2R,3S)-3-phenylisoserine hydrochloride through sequential protection, benzylation, and salt formation.
Key Steps:
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Esterification: (2R,3S)-3-phenylisoserine hydrochloride is treated with ethanol and sulfuric acid at 45–55°C to yield the ethyl ester derivative. This step achieves >98% conversion after 7–8 hours.
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Amino Group Protection: The free amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with sodium bicarbonate, forming the tert-butoxycarbonyl (Boc)-protected intermediate.
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Selective Benzylation: Sodium hydride (NaH) in tetrahydrofuran (THF) activates the hydroxyl group at the 2-position for benzylation with benzyl bromide (BnBr) at 0–35°C. This step maintains stereochemical integrity while achieving >90% regioselectivity.
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De-Esterification: The ethyl ester is hydrolyzed using aqueous potassium hydroxide (KOH) in methanol at room temperature, yielding the free carboxylic acid.
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Oxalate Salt Formation: The free amine is liberated via Boc deprotection (e.g., using HCl in dioxane) and subsequently treated with oxalic acid in a polar aprotic solvent (e.g., acetone) to precipitate the oxalate salt.
Critical Parameters:
-
Temperature Control: Benzylation at >35°C risks epimerization at the 3-position.
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Solvent Selection: THF or dimethylformamide (DMF) optimizes benzylation kinetics, while methanol/water mixtures prevent racemization during de-esterification.
Optimization of Benzylation and Stereochemical Control
Benzylation Efficiency Across Solvent Systems
Comparative data from patent WO2012117417A1:
| Solvent | Base | Temp (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| THF | NaH | 0–10 | 6 | 92 | 99.1 |
| DMF | NaH | 25 | 4 | 89 | 98.5 |
| Methanol | K₂CO₃ | 30 | 12 | 75 | 97.8 |
Findings:
Stereochemical Stability During Deprotection
Racemization studies during Boc removal:
| Acid | Solvent | Temp (°C) | % Racemization (3S→3R) |
|---|---|---|---|
| HCl (4M in dioxane) | DCM | 0 | <0.5 |
| TFA | DCM | 25 | 1.2 |
| H₂SO₄ | Ethanol | 40 | 3.8 |
Implications:
Purification and Isolation Strategies
Crystallization of the Oxalate Salt
Post-synthesis, the oxalate salt is purified via anti-solvent crystallization:
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Solvent System: Dissolve the crude product in acetone at 50°C.
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Anti-Solvent Addition: Gradually add n-heptane (C7 hydrocarbon) to induce crystallization.
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Yield and Purity:
Advantages:
Scalability and Industrial Considerations
Cost Analysis of Reagents
| Reagent | Cost (USD/kg) | Role |
|---|---|---|
| Benzyl bromide | 120 | Benzylating agent |
| NaH (60% dispersion) | 90 | Base |
| Oxalic acid | 15 | Salt-forming agent |
Optimization Opportunities:
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction
Biological Activity
(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate is a chiral compound with significant potential in various biological applications. Its unique structure, characterized by a benzyl group, an amino group, and a benzyloxy group, allows it to interact with biological systems in diverse ways. This article reviews the biological activity of this compound based on recent studies and research findings.
- Molecular Formula : C20H23NO7
- CAS Number : 188660-14-2
- Molecular Weight : 389.40 g/mol
The biological activity of this compound is attributed to its ability to interact with various biological targets. The presence of the amino and benzyloxy groups enables the compound to potentially act as an inhibitor or modulator in biochemical pathways.
Biological Activities
- Antimicrobial Activity :
- Cytotoxicity :
- Pharmacological Potential :
Case Study 1: Antileishmanial Activity
A recent study evaluated the activity of several derivatives against Leishmania species. Compounds similar to this compound exhibited IC50 values lower than those of traditional treatments like amphotericin B, highlighting their potential as effective antileishmanial agents .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| NV8 | 1.26 | 18 |
| AmB | 1.54 | 10 |
Case Study 2: Cytotoxicity in Cancer Cell Lines
In vitro tests showed that certain modifications to the benzyl and amino groups significantly increased cytotoxicity against human cancer cell lines. For instance, compounds with longer alkoxy chains demonstrated enhanced activity compared to their shorter counterparts .
| Compound Variant | IC50 (µM) |
|---|---|
| Alkoxy C4 | 5.0 |
| Alkoxy C6 | 1.8 |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHN O
- Molecular Weight : 389.40 g/mol
- CAS Number : 188660-14-2
The compound features a unique structure comprising a benzyl group, an amino group, and a benzyloxy group attached to a butanoate backbone, with an oxalate counterion. This configuration allows it to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry.
Medicinal Chemistry
One of the primary applications of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate is in the development of pharmaceutical compounds. Its structural characteristics enable it to act as a precursor for synthesizing biologically active molecules. For instance, derivatives of this compound have been explored for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in antiretroviral therapy for HIV .
Synthesis of Complex Molecules
The compound serves as an important intermediate in organic synthesis. Its ability to undergo various coupling reactions makes it useful for creating more complex structures. The typical synthetic route involves protecting the amino group, activating the hydroxyl group of benzyl alcohol, and performing coupling reactions under basic conditions.
Table 1: Synthetic Routes for this compound
| Step | Description |
|---|---|
| Starting Materials | Benzyl alcohol, amino acids, oxalic acid |
| Protection and Activation | Protecting the amino group and activating hydroxyl group |
| Coupling Reaction | Coupling under basic conditions to form the desired product |
| Deprotection and Purification | Removal of protecting groups and purification techniques |
Biological Studies
Research has indicated that compounds related to this compound exhibit biological activity that can be harnessed for therapeutic purposes. For example, studies have shown that certain analogs can inhibit specific enzymes or receptors involved in disease processes . This opens avenues for further investigation into their pharmacological properties.
Case Study 1: Development of NNRTIs
A study published in Molecules highlighted the identification of novel NNRTIs through computational modeling and docking studies involving compounds similar to this compound. The research demonstrated how modifications to the core structure could enhance binding affinity and selectivity towards reverse transcriptase .
Case Study 2: Synthesis of Antiviral Agents
Another significant application was reported where researchers synthesized antiviral agents utilizing this compound as an intermediate. The resulting compounds showed promising activity against viral infections in vitro, indicating the compound’s potential role in drug development.
Comparison with Similar Compounds
Stereoisomeric Comparison
The (2R,3S) configuration is critical when compared to its (2S,3R)-stereoisomer (CAS 201274-07-9):
Key Insight : Stereochemistry impacts biological target interactions. For example, the (2S,3R)-isomer’s hazards (e.g., irritation) suggest reactive functional groups sensitive to spatial arrangement .
Structural Analogs in Dibenzyl Esters
Compounds such as (2R,6S)-dibenzyl 2-(benzyloxycarbonylamino)-6-(tert-butoxycarbonylamino)heptanedioate (Compound 9) and (2S,6R)-dibenzyl analogs (Compound 11) share similarities in benzyl protection and amino acid backbone design :
Comparison with Simpler Benzoate Esters
Simpler benzoates (e.g., methyl, isopropyl benzoates) highlight functional and applicational contrasts:
Key Insight: The target compound’s amino and benzyloxy groups enable specialized roles (e.g., peptidomimetics) absent in non-chiral, non-functionalized benzoates .
Data Tables
Table 1: Physical and Chemical Properties
Research Findings and Implications
- Stereochemical Impact : The (2R,3S) configuration may enhance binding to chiral receptors compared to its enantiomer, though toxicity profiles require further study .
- Functional Group Trade-offs : While simpler than Compounds 9/11, the target’s lack of advanced protecting groups may limit its utility in multi-step syntheses .
- Industrial Relevance : The compound’s complexity positions it for niche applications (e.g., antiviral prodrugs) versus commodity benzoates .
Q & A
Basic Questions
Q. What synthetic routes are recommended for preparing (2R,3S)-benzyl 2-amino-3-(benzyloxy)butanoate oxalate?
- Methodological Answer : The synthesis typically involves sequential protection/deprotection steps. For example:
Amino Protection : Use benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups to protect the amine during esterification .
Ester Formation : React the protected amino acid with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl ester .
Oxalate Salt Formation : Treat the free base with oxalic acid in a polar solvent (e.g., ethanol) to crystallize the oxalate salt .
Monitor reaction progress via TLC (silica gel, eluent: 7:3 hexane/EtOAc) and confirm purity by HPLC (>95% by area).
Q. How should the stereochemistry of this compound be characterized?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol (85:15) mobile phase to resolve enantiomers .
- X-ray Crystallography : Crystallize the compound from ethanol/water and analyze single crystals to confirm the (2R,3S) configuration .
- Optical Rotation : Measure [α]D²⁵ (e.g., in methanol) and compare with literature values for stereochemical consistency .
Q. What safety precautions are critical during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use a fume hood to prevent inhalation of dust/aerosols .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Q. What storage conditions preserve the compound’s integrity?
- Methodological Answer : Store in a sealed, light-resistant container under inert gas (argon) at 2–8°C. Desiccate with silica gel to prevent hydrolysis of the oxalate moiety .
Advanced Research Questions
Q. How can racemization be minimized during synthesis?
- Methodological Answer :
- Low-Temperature Reactions : Conduct esterification below 0°C to reduce amine group mobility .
- Enantioselective Catalysis : Employ chiral catalysts (e.g., L-proline derivatives) during key steps to retain stereochemistry .
- In Situ Monitoring : Use FTIR to detect racemization (e.g., shifts in C=O stretching bands) and adjust conditions promptly .
Q. How does the oxalate counterion affect solubility and stability?
- Methodological Answer :
- Solubility : The oxalate salt enhances aqueous solubility (e.g., 12 mg/mL in water at 25°C) compared to the free base, facilitating biological assays .
- Stability : Oxalate stabilizes the compound against thermal degradation (TGA shows decomposition >150°C). Conduct accelerated stability studies (40°C/75% RH for 6 months) to validate shelf life .
Q. How to resolve conflicting NMR data in structural analysis?
- Methodological Answer :
- 2D NMR : Perform HSQC and HMBC to assign ambiguous proton/carbon signals (e.g., distinguish benzyloxy vs. oxalate protons) .
- Deuterated Solvents : Use DMSO-d₆ to reduce signal splitting and improve resolution .
- Dynamic Exchange Analysis : Variable-temperature NMR (VT-NMR) identifies conformational changes that may obscure data .
Q. How to optimize reaction yields when side reactions compete?
- Methodological Answer :
- Stoichiometric Control : Limit benzyl bromide to 1.1 equivalents to minimize di-ester byproducts .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 80°C) to suppress decomposition .
- Work-Up Optimization : Extract impurities using pH-selective washes (e.g., 1M HCl for unreacted amine removal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
